2-(piperazin-2-yl)propan-2-ol 2HCl
Description
2-(Piperazin-2-yl)propan-2-ol 2HCl is a hydrochlorinated derivative of piperazine, characterized by a central piperazine ring substituted with a propan-2-ol group at the 2-position. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. Piperazine derivatives are widely utilized in pharmaceutical chemistry due to their versatility as building blocks for drug candidates, particularly in central nervous system (CNS) therapeutics, antimicrobial agents, and receptor modulators .
Properties
IUPAC Name |
2-piperazin-2-ylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-7(2,10)6-5-8-3-4-9-6;;/h6,8-10H,3-5H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHFQRHNUAMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCCN1)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Piperazin-2-yl)propan-2-ol dihydrochloride, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its piperazine moiety, which is known for its interactions with various neurotransmitter systems, particularly serotonin receptors. This article explores the biological activity of 2-(piperazin-2-yl)propan-2-ol 2HCl, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(piperazin-2-yl)propan-2-ol 2HCl is represented as follows:
This compound exists as a dihydrochloride salt, enhancing its solubility in water, which is crucial for its pharmacological applications.
Mechanisms of Biological Activity
The biological activity of 2-(piperazin-2-yl)propan-2-ol 2HCl primarily stems from its interaction with neurotransmitter systems:
- Serotonin Receptor Interaction : Piperazine derivatives are often studied for their affinity towards serotonin receptors (5-HT receptors). Research indicates that compounds similar to 2-(piperazin-2-yl)propan-2-ol exhibit significant binding affinity to these receptors, suggesting potential psychoactive properties that could be beneficial in treating mood disorders and anxiety .
- Neurotransmitter Modulation : The compound may also influence other neurotransmitter systems, including dopamine and norepinephrine pathways, which are critical in various neuropsychiatric conditions .
Biological Activity Summary
The following table summarizes key findings related to the biological activity of 2-(piperazin-2-yl)propan-2-ol 2HCl:
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of piperazine derivatives, including 2-(piperazin-2-yl)propan-2-ol:
- Antimicrobial Activity : A study highlighted the effectiveness of piperazine derivatives in controlling refractory microbial diseases by targeting bacterial cell membranes. These findings suggest that 2-(piperazin-2-yl)propan-2-ol could be a candidate for developing new antimicrobial agents.
- Psychoactive Properties : Research on similar piperazine compounds indicates they may possess psychoactive effects through serotonin receptor modulation. This property makes them potential candidates for treating mood disorders such as depression and anxiety .
- Neuroprotective Studies : Investigations into the neuroprotective effects of piperazine derivatives have shown promise in protecting neurons from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally or functionally related to 2-(piperazin-2-yl)propan-2-ol 2HCl:
Key Observations :
Physicochemical Properties
While exact data for 2-(piperazin-2-yl)propan-2-ol 2HCl is unavailable, comparisons can be inferred from analogs:
Notes:
Pharmacological and Industrial Relevance
- Antiarrhythmic Propan-2-ol Derivatives: Compounds like (2R,S)-1-(indolyloxy)propan-2-ol exhibit β-adrenoceptor binding and antiarrhythmic activity .
- Environmental Impact : BADGE·2HCl and its derivatives are regulated due to endocrine-disrupting properties, unlike piperazine-based compounds, which are typically designed for biodegradability .
- Synthetic Utility : Piperazine nitriles (e.g., (S)-2-(Piperazin-2-yl)acetonitrile diHCl) serve as precursors for antiviral or CNS drugs, suggesting comparable utility for the target compound .
Analytical Methods
The quantification of similar compounds employs advanced chromatographic techniques:
Data Gaps and Limitations :
- Direct studies on the target compound are absent in the provided evidence; comparisons rely on structural analogs.
- Environmental and toxicological profiles require empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
